molecular formula C9H9N3O4S B11784943 4-((Methylsulfonyl)methyl)-5-nitro-1H-benzo[d]imidazole

4-((Methylsulfonyl)methyl)-5-nitro-1H-benzo[d]imidazole

Cat. No.: B11784943
M. Wt: 255.25 g/mol
InChI Key: JGYURHZOGYUOCX-UHFFFAOYSA-N
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Description

4-((Methylsulfonyl)methyl)-5-nitro-1H-benzo[d]imidazole is a synthetic organic compound belonging to the benzimidazole class Benzimidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and material sciences

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-((Methylsulfonyl)methyl)-5-nitro-1H-benzo[d]imidazole typically involves the following steps:

    Sulfonylation: The methylsulfonylmethyl group can be introduced via sulfonylation reactions using reagents such as methylsulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to enhance the efficiency of the nitration and sulfonylation steps.

Types of Reactions:

    Oxidation: The nitro group can undergo reduction reactions to form amino derivatives.

    Cyclization: The compound can undergo cyclization reactions to form fused ring systems.

Common Reagents and Conditions:

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst for reduction.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under appropriate conditions.

    Cyclization: Cyclization reactions may require specific catalysts and controlled temperatures.

Major Products:

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted benzimidazole derivatives.

    Cyclization: Fused ring systems with potential biological activities.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and anticancer properties.

    Medicine: Potential use as a pharmaceutical intermediate for drug development.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 4-((Methylsulfonyl)methyl)-5-nitro-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The methylsulfonylmethyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with target proteins and enzymes.

Comparison with Similar Compounds

Uniqueness: 4-((Methylsulfonyl)methyl)-5-nitro-1H-benzo[d]imidazole stands out due to its unique combination of a nitro group and a methylsulfonylmethyl group, which confer specific chemical reactivity and potential biological activities. Its structural features make it a versatile compound for various scientific and industrial applications.

Properties

Molecular Formula

C9H9N3O4S

Molecular Weight

255.25 g/mol

IUPAC Name

4-(methylsulfonylmethyl)-5-nitro-1H-benzimidazole

InChI

InChI=1S/C9H9N3O4S/c1-17(15,16)4-6-8(12(13)14)3-2-7-9(6)11-5-10-7/h2-3,5H,4H2,1H3,(H,10,11)

InChI Key

JGYURHZOGYUOCX-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)CC1=C(C=CC2=C1N=CN2)[N+](=O)[O-]

Origin of Product

United States

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